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Compound of Interest

Compound Name: Clk-IN-T3N

Cat. No.: B11932743

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating
significant potential in cancer research.[1][2] CLK kinases, specifically CLK1, CLK2, and CLK3,
are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[2]
Dysregulation of splicing is a hallmark of many cancers, making CLK kinases attractive
therapeutic targets. This technical guide provides an in-depth overview of the discovery,
chemical synthesis, and biological evaluation of CIk-IN-T3, tailored for professionals in drug
development and biomedical research.

Discovery of a Potent Pan-CLK Inhibitor

The discovery of Clk-IN-T3 emerged from research focused on developing small molecule
inhibitors of the imidazo[1,2-a]pyridine scaffold.[3][4] Structure-activity relationship (SAR)
studies on this class of compounds guided the optimization of potency and selectivity against
the CLK family of kinases.[4][5] This effort led to the identification of Clk-IN-T3 as a highly
potent pan-CLK inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of CIk-IN-T3 is presented in the table below.
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Property Value

Molecular Formula C2sH30NeO2

Molecular Weight 482.6 g/mol

CAS Number 2109805-56-1

Appearance Solid

Solubility Soluble in DMSO (=10 mg/ml)

Slightly soluble in Ethanol (0.1-1 mg/ml)

Biological Activity and Potency

Clk-IN-T3 exhibits potent inhibitory activity against CLK1, CLK2, and CLK3, with significantly
lower activity against the related DYRK kinases, indicating a favorable selectivity profile.

. . hibi -

Target ICs0 (NM)
CLK1 0.67
CLK2 15

CLK3 110
DYRK1A 260
DYRK1B 230

ICso0 values represent the concentration of the inhibitor required to reduce the activity of the
kinase by 50%.[2]

Cellular Activity

In cellular assays, CIk-IN-T3 demonstrates on-target effects by modulating the phosphorylation
of serine/arginine-rich (SR) proteins, which are key substrates of CLK kinases. This leads to
downstream effects on the cell cycle and cell viability.
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Cellular Effect Observation

Decreased phosphorylation of CLK-targeted SR

SR Protein Phosphorylation ]
proteins.[2]

Cell Cycle Mild cell cycle arrest at the G2/M boundary.[2]

Signaling Pathway of CLK-Mediated Splicing

The primary mechanism of action of CIk-IN-T3 is the inhibition of CLK kinases, which disrupts
the normal process of pre-mRNA splicing. The following diagram illustrates the signaling
pathway.
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Caption: CLK kinases phosphorylate SR proteins, which is a critical step for spliceosome
assembly and pre-mRNA splicing.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for CIk-IN-T3 is not publicly available, the

general synthetic approach for the imidazo[1,2-a]pyridine scaffold involves a multicomponent
coupling reaction.[6] The synthesis of N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide
derivatives, the core structure of CIk-IN-T3, typically follows a convergent synthesis strategy.

The following diagram outlines a plausible high-level synthetic workflow.
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Caption: General synthetic workflow for imidazo[1,2-a]pyridine-based inhibitors.

Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is
suitable for measuring the inhibitory activity of compounds against CLK kinases.[7][8][9][10]

Materials:

Recombinant CLK1, CLK2, or CLK3 enzyme

Suitable kinase substrate (e.g., a generic peptide substrate)

e ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

ADP-GIlo™ Kinase Assay Kit (Promega)

384-well white assay plates

Procedure:

o Prepare Kinase Reaction: In a 384-well plate, add 2 pL of kinase/substrate solution.

e Add Inhibitor: Add 1 pL of Clk-IN-T3 at various concentrations (serially diluted in assay buffer
with a final DMSO concentration < 1%). Include a DMSO-only control.

« Initiate Reaction: Add 2 pL of ATP solution to start the reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes.
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Stop Reaction and Deplete ATP: Add 5 uL of ADP-Glo™ Reagent to each well. Incubate at
room temperature for 40 minutes.

Generate Luminescent Signal: Add 10 pL of Kinase Detection Reagent to each well.
Incubate at room temperature for 30-60 minutes.

Measure Luminescence: Read the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO
control and determine the ICso value by fitting the data to a dose-response curve.
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Caption: Workflow for the in vitro kinase inhibition assay.
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Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.[11]
[12][13][14]

Materials:

HCT116 or other suitable cancer cell line
Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Clk-IN-T3 for the
desired time (e.g., 72 hours). Include a DMSO-only control.

Add MTT Reagent: Add 10 pL of MTT solution to each well and incubate for 3-4 hours at
37°C.

Solubilize Formazan: Remove the medium and add 100 uL of solubilization solution to each
well to dissolve the formazan crystals.

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control
cells.

Western Blot for Phospho-SR Proteins
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This protocol details the detection of phosphorylated SR proteins by Western blot.[1][15][16]
[17]

Materials:

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody against phospho-SR proteins (e.g., clone 1H4)
HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Lysis: Treat cells with Clk-IN-T3, then lyse the cells in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated
secondary antibody for 1 hour at room temperature.
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o Detection: Wash the membrane and detect the signal using a chemiluminescent substrate
and an imaging system.

Conclusion

CIk-IN-T3 is a valuable chemical probe for studying the biological roles of CLK kinases and a
promising lead compound for the development of novel anti-cancer therapeutics. Its high
potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool
for researchers in the field of oncology and drug discovery. The protocols and data presented in
this guide provide a comprehensive resource for the scientific community to further investigate
the therapeutic potential of CLK inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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